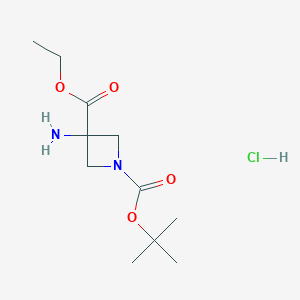
3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is a chemical compound with the formula C11H21ClN2O4 . It is used in the pharmaceutical industry as a building block .
Synthesis Analysis
The synthesis of azetidine derivatives, including “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride”, has been studied . The four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized in a stereocontrolled fashion following two distinct strategies: one providing the two cis-ADC enantiomers and one giving access to the two trans-ADC enantiomers .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. It also contains two ester groups and an amino group .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is 280.7509 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.Scientific Research Applications
Synthesis of Enantiopure Compounds
Azetidine derivatives, including variants similar to the specified chemical, serve as critical intermediates in the synthesis of enantiopure compounds. Sajjadi and Lubell (2008) developed a method for synthesizing azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, demonstrating the utility of these chimeras in studying peptide activity and the influence of conformation on biological functions (Sajjadi & Lubell, 2008).
Prodrug Development
Azetidine derivatives have been explored as prodrugs, aiming to improve pharmacokinetic properties and enhance drug delivery. Parang, Wiebe, and Knaus (2000) reviewed various strategies for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), utilizing azetidine-based esters to bypass initial phosphorylation steps, reduce toxicity, and achieve targeted drug delivery (Parang, Wiebe, & Knaus, 2000).
Biological and Agricultural Implications
The presence of azetidine-2-carboxylic acid in garden beets and its potential implications for human health and agriculture have been documented, highlighting the significance of understanding azetidine derivatives in the food chain and their biological effects (Rubenstein et al., 2006).
Antimicrobial Applications
Studies on substituted phenyl azetidines have explored their potential as antimicrobial agents, suggesting the application of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Synthetic Chemistry and Molecular Design
The utility of azetidine derivatives in synthetic chemistry is vast, with applications in the modular synthesis of azetidines and the development of new synthetic routes for functionalized compounds. This includes the synthesis of azetidine-containing pharmaceuticals and the exploration of their rearrangement reactions for the generation of new molecular structures (Fawcett et al., 2019).
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBCOOTMVQFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)


![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)


![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)


